

Sulfaperin: A Technical Overview of its Chemical Structure, Properties, and Antibacterial Action

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Compound of Interest

Compound Name: Sulfaperin

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Introduction

Sulfaperin is a long-acting sulfonamide antibiotic.^[1] As a member of the sulfa drug class, it exhibits bacteriostatic activity against a range of gram-positive and some gram-negative bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the established mechanism of action of **Sulfaperin**, tailored for professionals in research and drug development. While clinical use of **Sulfaperin** is limited today, its study provides valuable insights into the broader class of sulfonamide antimicrobials.

Chemical Structure and Identification

Sulfaperin, chemically known as 4-amino-N-(5-methylpyrimidin-2-yl)benzenesulfonamide, is a substituted aniline.^[1] The core structure consists of a sulfanilamide moiety where one of the sulfonamide hydrogens is replaced by a 5-methylpyrimidin-2-yl group.

Physicochemical Properties

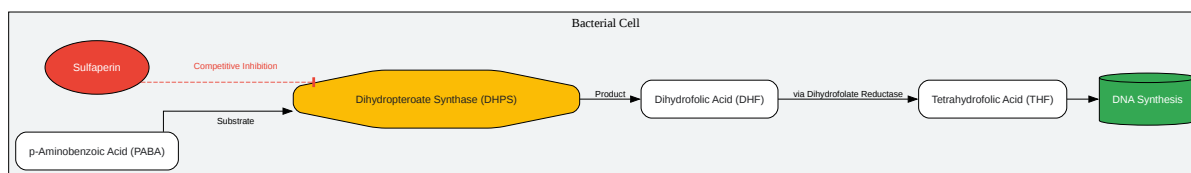
A summary of the key physicochemical properties of **Sulfaperin** is presented in the table below. It is important to note that while some data are readily available, specific experimental values for properties such as melting point and pKa are not widely reported in publicly accessible literature.

Property	Value	Source
Chemical Formula	C ₁₁ H ₁₂ N ₄ O ₂ S	[2]
IUPAC Name	4-amino-N-(5-methylpyrimidin-2-yl)benzenesulfonamide	[1]
Molecular Weight	264.30 g/mol	[2]
CAS Number	599-88-2	[3]
Appearance	Solid powder	[4]
Solubility	Soluble in DMSO (100 mg/mL with warming and heat to 60°C)	[5][6]
Storage	Dry, dark, and at 0-4°C for short term or -20°C for long term	[4]

Mechanism of Action: Inhibition of Folate Synthesis

The antibacterial effect of **Sulfaperin**, like other sulfonamides, is achieved through the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway. Bacteria must synthesize their own folic acid, an essential nutrient for DNA and protein synthesis, whereas humans obtain it from their diet. This metabolic difference forms the basis for the selective toxicity of sulfonamides.

Sulfaperin acts as a competitive inhibitor of dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a precursor to folic acid. Due to its structural similarity to PABA, **Sulfaperin** binds to the active site of DHPS, preventing the natural substrate from binding and thereby halting the synthesis of folic acid. The depletion of folic acid ultimately inhibits bacterial growth and replication.



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*Mechanism of action of **Sulfaperin**.*

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of **Sulfaperin** are not extensively documented in readily available scientific literature. However, general methodologies for the synthesis and analysis of sulfonamides can be adapted.

General Synthesis of Sulfonamides

A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. For **Sulfaperin**, this would conceptually involve the reaction of 4-acetylaminobenzenesulfonyl chloride with 2-amino-5-methylpyrimidine, followed by the deprotection of the acetyl group.

Note: This is a generalized representation and would require optimization of reaction conditions, solvents, and purification methods.

Analytical Methods

Various analytical techniques can be employed for the determination and quantification of sulfonamides like **Sulfaperin**.

- **High-Performance Liquid Chromatography (HPLC):** A reversed-phase HPLC method with UV detection is a common and effective technique for the analysis of sulfonamides in various matrices, including pharmaceutical formulations and biological samples. The method would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
- **Spectrophotometry:** The Bratton-Marshall reaction is a classic colorimetric method for the determination of primary aromatic amines, including sulfonamides. This method involves diazotization of the primary amine with sodium nitrite in an acidic medium, followed by coupling with a chromogenic agent such as N-(1-Naphthyl)ethylenediamine dihydrochloride to produce a colored azo dye, which can be quantified spectrophotometrically.

Pharmacokinetics

Detailed human pharmacokinetic data for **Sulfaperin** is limited. One source provides estimated pharmacokinetic parameters for adults based on the general sulfonamide class: a volume of distribution of 15 L and a clearance of 1.2 L/h for a 1000 mg oral dose. A study on the pharmacokinetics of **sulfaperine**-Na in hens has also been reported.^[5] Generally, sulfonamides are well-absorbed orally, distribute throughout body tissues, are metabolized in the liver (primarily by acetylation), and excreted by the kidneys.

Clinical Trials and Regulatory Status

Information in the public domain indicates that **Sulfaperin** reached a maximum clinical trial phase of II.^[1] However, specific details and results from these trials are not readily available. It is not approved for clinical use in many regions today.

Conclusion

Sulfaperin is a sulfonamide antibiotic with a well-understood mechanism of action targeting bacterial folate synthesis. While its clinical application is not widespread, it remains a relevant compound for research into the structure-activity relationships and microbiological properties of sulfonamides. Further research would be beneficial to establish a more complete profile of its physicochemical and pharmacokinetic properties through dedicated experimental studies.

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